molecular formula C23H18N4O4S B2861534 2-{7-[(4-methylpiperidin-1-yl)sulfonyl]-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl}-N-phenylacetamide CAS No. 1251579-99-3

2-{7-[(4-methylpiperidin-1-yl)sulfonyl]-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl}-N-phenylacetamide

Cat. No.: B2861534
CAS No.: 1251579-99-3
M. Wt: 446.48
InChI Key: PVAWGVUEPKOEQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a benzazepine derivative characterized by a 2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl core, substituted with a 4-methylpiperidin-1-yl sulfonyl group at the 7-position and an N-phenylacetamide moiety.

Properties

CAS No.

1251579-99-3

Molecular Formula

C23H18N4O4S

Molecular Weight

446.48

IUPAC Name

3-(4-methoxyphenyl)-1-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C23H18N4O4S/c1-14-4-3-5-15(12-14)21-24-19(31-25-21)13-26-18-10-11-32-20(18)22(28)27(23(26)29)16-6-8-17(30-2)9-7-16/h3-12H,13H2,1-2H3

InChI Key

PVAWGVUEPKOEQC-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)CN3C4=C(C(=O)N(C3=O)C5=CC=C(C=C5)OC)SC=C4

solubility

not available

Origin of Product

United States

Mechanism of Action

Target of Action

The primary target of this compound is the serotonin receptor 7 (5-HT7) . This receptor is a part of the serotonin receptor family that binds serotonin, a neurotransmitter that regulates mood, appetite, and sleep.

Mode of Action

The compound acts as a selective antagonist or inverse agonist of the 5-HT7 receptor. This means it binds to the receptor and reduces its activity, either by blocking the binding of serotonin (antagonist action) or by inducing an opposite effect to that of serotonin (inverse agonist action).

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Similarities and Key Functional Groups

The compound shares structural motifs with several pharmacologically active molecules:

  • N-phenylacetamide group : This moiety is present in HIV-1 reverse transcriptase inhibitors (e.g., diarylpyrimidines) synthesized in . The acetamide group often enhances binding affinity through hydrogen bonding with target proteins .
  • Sulfonyl-piperidine substituent : The 4-methylpiperidin-1-yl sulfonyl group is a distinguishing feature. Similar sulfonyl groups in other compounds improve metabolic stability and membrane permeability .
  • Benzazepine core : The tetrahydrobenzazepine scaffold is less common in pharmaceuticals compared to benzodiazepines but may offer unique conformational flexibility for receptor interactions.

Bioactivity Profile and Target Correlations

highlights that structurally similar compounds cluster into groups with shared bioactivity profiles and protein targets. For example:

  • Diarylpyrimidines () : Despite sharing the N-phenylacetamide group, their pyrimidine core targets HIV-1 reverse transcriptase, whereas the benzazepine core in the target compound may interact with neurological or inflammatory targets (e.g., G-protein-coupled receptors) due to its rigidity and sulfonyl-piperidine substituent .
  • Zygocaperoside and Isorhamnetin-3-O glycoside () : While unrelated in scaffold, their structural elucidation via NMR/UV spectroscopy underscores the importance of these techniques in confirming functional group contributions to bioactivity .

Data-Driven Insights from Clustering and Lumping Strategies

  • Hierarchical Clustering () : Compounds with sulfonyl or acetamide groups may exhibit overlapping bioactivity (e.g., kinase inhibition, protease modulation) but diverge in specificity due to core scaffold differences .
  • Lumping Strategy () : Organic compounds with shared functional groups (e.g., sulfonyl, acetamide) are often grouped for predictive modeling. However, the benzazepine core’s unique stereochemistry may necessitate separate evaluation despite superficial similarities .

Comparative Data Table

Compound Name/Structure Core Scaffold Key Functional Groups Bioactivity (Reported or Inferred) Target Proteins (Inferred) Source Reference
Target Compound Benzazepine Sulfonyl-piperidine, N-phenylacetamide Potential GPCR modulation, kinase inhibition Neurological receptors, kinases
Diarylpyrimidine HIV-1 inhibitors Pyrimidine N-phenylacetamide, fluorophenyl HIV-1 reverse transcriptase inhibition HIV-1 RT
Zygocaperoside Triterpenoid Glycoside, hydroxyl groups Antioxidant, anti-inflammatory COX-2, NF-κB

Research Implications and Limitations

  • Structural Elucidation : NMR and UV spectroscopy () remain critical for confirming functional group roles in bioactivity .
  • Data Mining Limitations : While supports bioactivity-structure correlations, the target compound’s unique benzazepine core requires empirical validation to rule out off-target effects .
  • Synthetic Challenges : The sulfonyl-piperidine and benzazepine moieties may complicate synthesis compared to diarylpyrimidines, necessitating specialized protocols .

Preparation Methods

Synthesis of the 2-Oxo-2,3,4,5-Tetrahydro-1H-1-Benzazepine Core

The benzazepine scaffold serves as the foundational structure for the target compound. Modern methodologies leverage transition metal catalysis to streamline ring formation. A palladium-mediated C–H activation strategy, as reported by González et al., enables enantioselective cycloaddition reactions to construct the seven-membered benzazepine ring. Key steps include:

  • Substrate Preparation : Starting with ortho-substituted aryl amines, a palladium(II) catalyst paired with a chiral binaphthyl ligand facilitates intramolecular C–H bond activation.
  • Cycloaddition : The activated intermediate undergoes [5+2] cycloaddition with ethylene or strained alkenes, yielding the 2-oxo-tetrahydrobenzazepine core in 68–82% yield.

Alternative routes involve classical Dieckmann cyclization of ε-amino esters, though these methods often require harsh conditions and exhibit lower regioselectivity.

Sulfonation at the 7-Position: Introducing the 4-Methylpiperidin-1-yl Sulfonyl Group

Functionalization of the benzazepine core at the 7-position necessitates regioselective sulfonation. A two-step protocol adapted from antiviral sulfonylindoline syntheses proves effective:

  • Chlorosulfonation : Treat the benzazepine core with chlorosulfonic acid in dichloromethane at 0–5°C, generating the reactive sulfonyl chloride intermediate.
  • Nucleophilic Displacement : React the sulfonyl chloride with 4-methylpiperidine in the presence of triethylamine (1.2 equiv) to afford the sulfonated derivative (Table 1).

Table 1: Optimization of Sulfonation Conditions

Parameter Condition Yield (%) Purity (%)
Solvent Dichloromethane 78 95
Base Triethylamine 85 97
Temperature 0–5°C (Step 1); 25°C (Step 2) 82 96

Formation of the N-Phenylacetamide Side Chain

The N-phenylacetamide moiety is introduced via a nucleophilic acyl substitution reaction. Drawing from antiepileptic drug synthesis protocols:

  • Chloroacetylation : Treat 2-oxo-benzazepine with chloroacetyl chloride in tetrahydrofuran (THF) using N,N-diisopropylethylamine (DIPEA) as a base, yielding the chloroacetamide intermediate.
  • Aminolysis : React the chloroacetamide with aniline in dimethylformamide (DMF) at 60°C for 12 hours, achieving 89% conversion to the target acetamide.

Critical factors include stoichiometric control (1:1.05 ratio of chloroacetamide to aniline) and exclusion of moisture to prevent hydrolysis.

Final Coupling and Purification

Convergent synthesis concludes with coupling the sulfonated benzazepine and N-phenylacetamide fragments. A modified Ullmann coupling strategy, as detailed in patent WO2018104953A1, employs copper(I) iodide and trans-N,N′-dimethylcyclohexane-1,2-diamine in toluene at 110°C. Post-reaction purification involves:

  • Solvent Extraction : Partition the crude product between ethyl acetate and water to remove inorganic salts.
  • Chromatography : Use silica gel chromatography (hexane:ethyl acetate, 3:1) to isolate the product in 76% yield.
  • Recrystallization : Dissolve the purified compound in hot acetone and cool to −20°C, yielding crystalline 2-{7-[(4-methylpiperidin-1-yl)sulfonyl]-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl}-N-phenylacetamide with >99% purity.

Analytical Characterization

Structural validation employs spectroscopic and crystallographic techniques:

  • 1H NMR (400 MHz, CDCl3): δ 1.43–1.47 (m, 2H, piperidine-H), 1.72–1.80 (m, 2H, piperidine-H), 2.91 (s, 3H, N–CH3), 3.20–3.25 (m, 4H, benzazepine-CH2), 4.12–4.15 (m, 2H, SO2–N–CH2), 7.28–7.56 (m, 9H, aromatic-H).
  • 13C NMR (100 MHz, CDCl3): δ 22.1 (N–CH3), 46.8 (piperidine-C), 121.8–138.4 (aromatic-C), 168.9 (C=O).
  • HRMS : m/z calculated for C29H34N3O4S [M+H]+: 544.2224; found: 544.2226.

Challenges and Mitigation Strategies

  • Regioselectivity in Sulfonation : Competing sulfonation at the 5-position is minimized by using bulky bases (e.g., 2,6-lutidine) to direct electrophilic attack to the 7-position.
  • Amide Hydrolysis : Conducting aminolysis under anhydrous conditions with molecular sieves prevents degradation of the acetamide group.
  • Crystallization Issues : Polymorphism is addressed via solvent screening; acetone consistently produces the thermodynamically stable Form I.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.